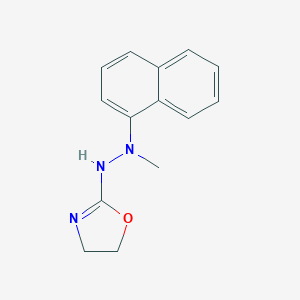

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Diperodon est un dérivé de phényluréthane d'alcools amino-dialkylés, reconnu pour son activité anesthésique locale significative . Il est couramment utilisé pour soulager la douleur et les démangeaisons causées par les coups de soleil, les piqûres d'insectes, les égratignures et autres irritations mineures de la peau .

Méthodes De Préparation

Le Diperodon peut être synthétisé par estérification d'acides phénylcarbamiques avec des alcools amino-dialkylés . Les méthodes de production industrielle impliquent la réaction de l'isocyanate de phényle avec le 3-(1-pipéridinyl)-1,2-propanediol . La réaction est généralement effectuée dans un solvant organique sous des conditions contrôlées de température et de pression pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le Diperodon subit diverses réactions chimiques, notamment :

Oxydation : Le Diperodon peut être oxydé pour former des N-oxydes correspondants.

Réduction : La réduction du Diperodon peut produire des dérivés d'amine.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier aux groupes fonctionnels ester et amine.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les alcoolates . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le Diperodon a un large éventail d'applications de recherche scientifique :

Industrie : Le Diperodon est utilisé dans la formulation de crèmes et d'onguents anesthésiques topiques.

Mécanisme d'action

Le Diperodon exerce ses effets en bloquant les canaux sodiques des membranes neuronales, inhibant ainsi l'initiation et la conduction des impulsions nerveuses . Cette action entraîne une perte de sensation dans la zone affectée. Les cibles moléculaires comprennent les sous-unités alpha des canaux sodiques dans le cerveau (types I, II, III) .

Applications De Recherche Scientifique

Organic Synthesis

Hydrazines are pivotal in the synthesis of various organic compounds, including heterocycles. The compound can act as a nucleophile in diverse reactions, facilitating the formation of complex molecular architectures.

Key Reactions:

- Cyclization Reactions: The compound can participate in cyclization reactions with electrophiles such as nitrilimines and nitrile oxides, leading to the formation of novel heterocycles like s-tetrazines and oxadiazoles .

- Formation of Hydrazones: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .

Table 1: Summary of Organic Reactions Involving Hydrazine Derivatives

Medicinal Chemistry

Hydrazine derivatives have been explored for their potential therapeutic applications. The unique structural features of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- suggest possible uses in drug design.

Case Study: Anticancer Activity

- Recent studies have indicated that hydrazine derivatives exhibit cytotoxic properties against various cancer cell lines. The compound's ability to form stable complexes with biological targets enhances its potential as an anticancer agent .

Table 2: Biological Activities of Hydrazine Derivatives

| Compound Name | Activity Type | Targeted Cancer Type | Reference |

|---|---|---|---|

| Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl) | Anticancer | Various | |

| Other Hydrazine Derivatives | Antimicrobial | Bacterial Infections |

Materials Science

In materials science, hydrazine derivatives are utilized for their reducing properties and ability to form stable polymers.

Applications:

- Polymer Synthesis: The compound can be used as a monomer in polymerization reactions, leading to the development of new materials with tailored properties.

- Nanomaterials: Research indicates that hydrazine derivatives can assist in the synthesis of metal nanoparticles, which are essential for various applications including catalysis and electronics .

Table 3: Applications in Materials Science

Mécanisme D'action

Diperodon exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses . This action results in a loss of sensation in the affected area. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III) .

Comparaison Avec Des Composés Similaires

Le Diperodon appartient à la classe des esters d'acide phénylcarbamique, qui comprend d'autres anesthésiques locaux tels que la ropivacaïne et la bupivacaïne . Comparé à ces composés, le Diperodon a une structure unique qui contribue à son profil pharmacologique spécifique . Des composés similaires comprennent :

Activité Biologique

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known by its CAS number 102570-92-3, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

- Molecular Formula : C14H15N3O

- Molecular Weight : 241.29 g/mol

- Structure : The compound features a hydrazine moiety attached to a naphthalene ring and an oxazoline group, which may contribute to its biological activities.

Hydrazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully elucidated but can be inferred from related studies on hydrazine compounds:

- Enzyme Inhibition : Research indicates that hydrazines can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, structural analogs have shown moderate inhibition with IC50 values ranging from 27.04 µM to over 250 µM against various enzyme targets .

- Covalent Modification : Hydrazines have been described as covalent modifiers of proteins, particularly targeting active sites of flavoenzymes and other enzyme classes. This property allows them to selectively inhibit enzymes critical in metabolic pathways .

Antimicrobial Activity

Hydrazine derivatives have been screened for antimicrobial properties against various pathogens:

- Mycobacterium tuberculosis : Some derivatives demonstrated activity against drug-susceptible strains of M. tuberculosis, although the potency varied significantly with MIC values often exceeding 250 µM .

- Non-tuberculous Mycobacteria : Compounds derived from hydrazine structures have shown varying degrees of effectiveness against strains like Mycobacterium avium and M. kansasii, indicating potential for further development in treating mycobacterial infections .

Case Studies

Several studies highlight the biological relevance of hydrazine derivatives:

- Anticholinergic Activity : A study involving N-alkyl hydrazine derivatives found that certain compounds exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Cancer Research : Hydrazines have been investigated for their cytotoxic effects on cancer cell lines, with some exhibiting selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-:

| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) | Notes |

|---|---|---|---|

| AChE Inhibition | Human Enzyme | 27.04 - 106.75 | Comparable to rivastigmine |

| BuChE Inhibition | Human Enzyme | 58.01 - 277.48 | Moderate inhibition observed |

| Antimycobacterial | M. tuberculosis | >250 | Limited solubility affected results |

| Antimycobacterial | M. kansasii | >250 | Some derivatives showed superior activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)hydrazine, and what critical reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step reactions starting with naphthaldehyde derivatives. For example, hydrazine derivatives can be synthesized via condensation between 1-naphthyl isocyanate and hydrazine precursors, followed by cyclization to form the oxazoline ring. Key conditions include refluxing in glacial acetic acid (120°C, 3 hours) to promote cyclization and acid-catalyzed Schiff base formation . Solvent choice (e.g., ethanol or acetic acid) and stoichiometric ratios of reactants significantly impact yields, with optimized procedures reporting up to 96% yield for intermediate hydrazine carboxamides .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this hydrazine derivative?

- Methodological Answer : Structural confirmation relies on a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., naphthyl aromatic signals at δ 7.2–8.5 ppm) and oxazoline ring carbons (δ 70–80 ppm) .

- FT-IR : Detection of C=N stretching (1600–1650 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .

- Elemental Analysis : Validates empirical formulas with ≤0.3% deviation .

- Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can reaction mechanisms for oxazoline ring formation in this compound be experimentally elucidated?

- Methodological Answer : Mechanistic studies may employ:

- Kinetic Isotope Effects (KIEs) : Replacing hydrogen with deuterium in hydrazine precursors to track rate-determining steps .

- In Situ Monitoring : Using FT-IR or Raman spectroscopy to detect intermediates like hydrazone Schiff bases .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and activation energies for cyclization .

Q. What computational strategies are suitable for predicting the crystallographic structure and electronic properties of this compound?

- Methodological Answer :

- SHELX Suite : For refining X-ray diffraction data, particularly for resolving naphthyl and oxazoline ring conformations .

- Molecular Dynamics (MD) Simulations : To assess solvent interactions and stability of the oxazoline ring in polar solvents .

- HOMO-LUMO Analysis : Using Gaussian or ORCA software to predict redox behavior and nucleophilic sites .

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting melting points .

- Solvent Traces : Thermogravimetric Analysis (TGA) detects residual solvents altering thermal properties .

- Stereochemical Purity : Chiral HPLC or X-ray crystallography to confirm enantiomeric ratios in asymmetric syntheses .

Q. What strategies are recommended for evaluating the biological activity of this hydrazine derivative, particularly in antimicrobial or antioxidant assays?

- Methodological Answer :

- Antimicrobial Screening : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ determination) in ethanol solutions, comparing to ascorbic acid controls .

- Cytotoxicity Testing : MTT assays on mammalian cell lines to assess therapeutic indices .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are plausible?

- Methodological Answer :

Propriétés

Numéro CAS |

102570-92-3 |

|---|---|

Formule moléculaire |

C14H15N3O |

Poids moléculaire |

241.29 g/mol |

Nom IUPAC |

2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |

InChI |

InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |

Clé InChI |

MOTKQTNULHYRSS-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |

SMILES canonique |

CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |

Synonymes |

HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.